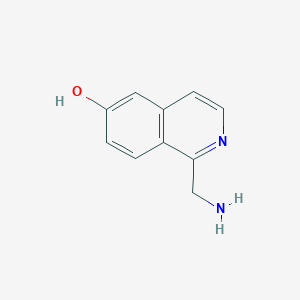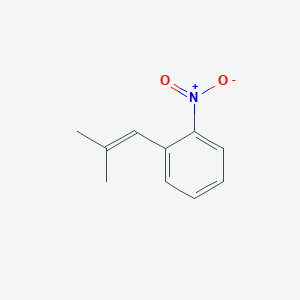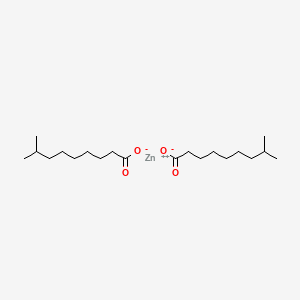
Zinc isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc isodecanoate is typically synthesized through a reaction between sodium isodecanoate and zinc sulfate . The reaction conditions involve mixing these reactants in an aqueous solution, followed by filtration and drying to obtain the final product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium isodecanoate with zinc chloride or zinc sulfate in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through filtration and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc isodecanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with various metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Complexation Reactions: this compound can form complexes with metal ions like copper, iron, and nickel in the presence of ligands such as ammonia or ethylenediamine.
Major Products Formed:
Substitution Reactions: The major products are alkyl or acyl derivatives of this compound.
Complexation Reactions: The products are metal-zinc isodecanoate complexes, which have various applications in catalysis and material science.
Applications De Recherche Scientifique
Zinc isodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: this compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its use as an anti-inflammatory agent.
Industry: It is employed as a lubricant, emulsifying agent, and dispersing agent in various industrial processes .
Mécanisme D'action
The mechanism by which zinc isodecanoate exerts its effects involves the interaction of the zinc ion with biological molecules. Zinc ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit the activity of certain enzymes, leading to antimicrobial and anti-inflammatory effects . The carboxylate group also plays a role in the solubilization and dispersion of other compounds, enhancing their bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Zinc neodecanoate: Similar in structure but differs in the branching of the alkyl chain.
Zinc stearate: A longer-chain carboxylate with different solubility and emulsifying properties.
Zinc oxide: An inorganic compound with distinct physical and chemical properties
Uniqueness: Zinc isodecanoate is unique due to its branched alkyl chain, which imparts specific solubility and emulsifying characteristics. This makes it particularly effective in applications requiring stable emulsions and dispersions .
Propriétés
Numéro CAS |
30304-30-4 |
|---|---|
Formule moléculaire |
C20H38O4Zn |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
zinc;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Zn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
NUKJYCXSQCTWBK-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


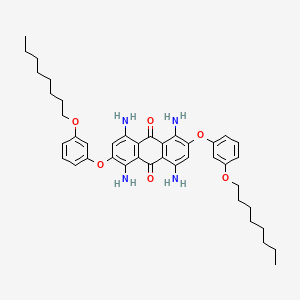
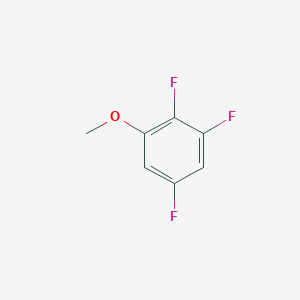
![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)

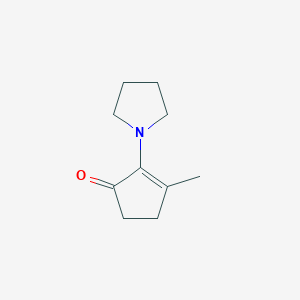
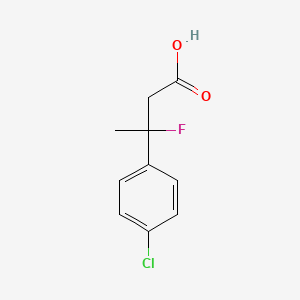
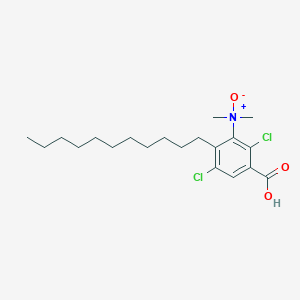
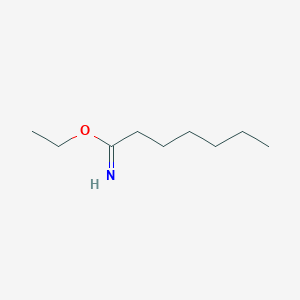
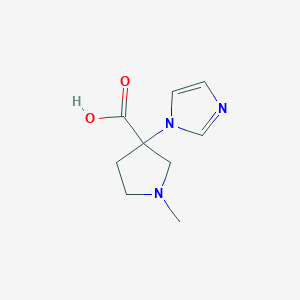
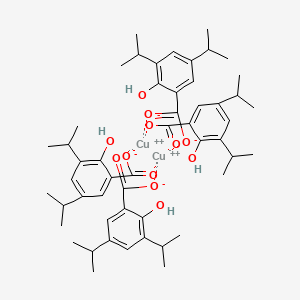
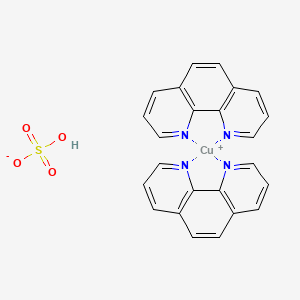
![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)
